molecular formula C15H16FN3O2 B2876450 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1798524-90-9

3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2876450
CAS No.: 1798524-90-9
M. Wt: 289.31
InChI Key: RCYZUEIMBYYJEU-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core substituted with a fluorine atom, a methyl group, and a pyrazole ring attached to a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via nucleophilic substitution or other suitable reactions.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrofuran moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
  • 3-chloro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
  • 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)aniline

Uniqueness

The uniqueness of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

3-fluoro-4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10-2-3-11(6-14(10)16)15(20)18-12-7-17-19(8-12)13-4-5-21-9-13/h2-3,6-8,13H,4-5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYZUEIMBYYJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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